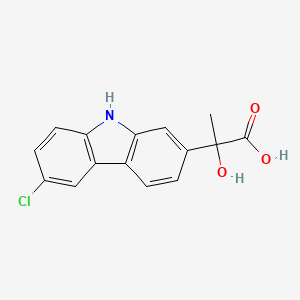
alpha-Hydroxycarprofen
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-Hydroxycarprofen is a chemical compound with the molecular formula C15H12ClNO3 It is a derivative of carprofen, a non-steroidal anti-inflammatory drug (NSAID) commonly used in veterinary medicine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Alpha-Hydroxycarprofen can be synthesized through the hydrolysis of alpha-halocarboxylic acids, which are readily available precursors. The process typically involves a base-induced reaction followed by acid workup . Another common method involves the hydration of unsaturated acids and esters to yield the desired hydroxycarboxylic acid derivatives .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality product suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Alpha-Hydroxycarprofen undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as ketones, aldehydes, and substituted hydroxycarboxylic acids .
Applications De Recherche Scientifique
Alpha-Hydroxycarprofen has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in organic synthesis and polymer production.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its anti-inflammatory and analgesic properties, similar to carprofen.
Industry: Utilized in the production of biodegradable polymers and as an additive in animal feed.
Mécanisme D'action
The mechanism of action of alpha-Hydroxycarprofen is believed to be similar to that of carprofen. It involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition reduces the synthesis of prostaglandins, which are mediators of inflammation and pain . The hydroxy group may enhance the compound’s binding affinity to the COX enzymes, potentially increasing its efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
Glycolic Acid: Another alpha-hydroxy acid used in skincare and polymer synthesis.
Lactic Acid: Commonly used in cosmetics and as a food preservative.
Mandelic Acid: Used in chemical peels and as an antibacterial agent.
Uniqueness
Alpha-Hydroxycarprofen is unique due to its dual functionality as both an alpha-hydroxy acid and a derivative of carprofen. This combination allows it to exhibit properties of both classes of compounds, making it versatile for various applications in chemistry, biology, medicine, and industry.
Propriétés
Formule moléculaire |
C15H12ClNO3 |
|---|---|
Poids moléculaire |
289.71 g/mol |
Nom IUPAC |
2-(6-chloro-9H-carbazol-2-yl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C15H12ClNO3/c1-15(20,14(18)19)8-2-4-10-11-7-9(16)3-5-12(11)17-13(10)6-8/h2-7,17,20H,1H3,(H,18,19) |
Clé InChI |
SDSSKDHMEVUOPE-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Cl)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


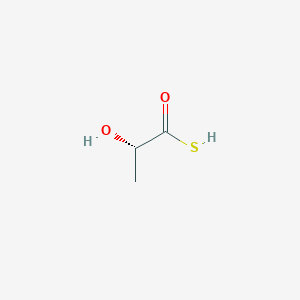
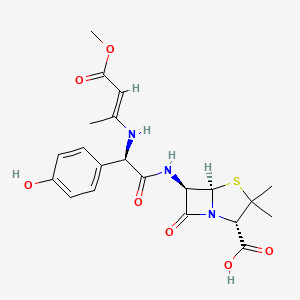
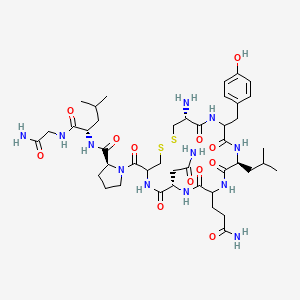
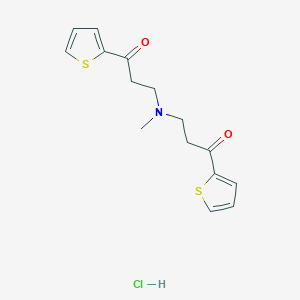

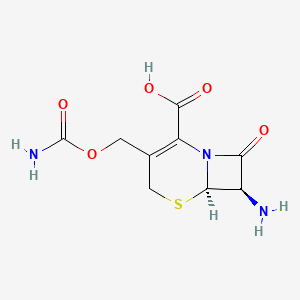
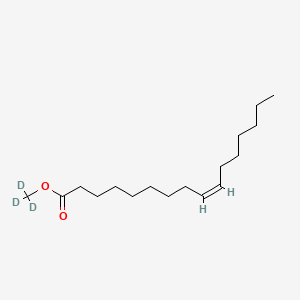
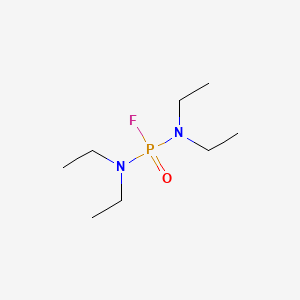
![3-Nitro-2-[3-(trifluoromethyl)anilino]benzoic acid](/img/structure/B13420976.png)

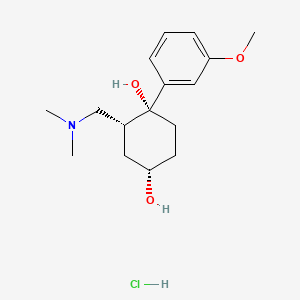

![2-[(3-Fluoropyridin-2-yl)amino]ethanol](/img/structure/B13420993.png)

